2-chloro-N-(2-chlorophenyl)-N-methylacetamide
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Overview
Description
2-chloro-N-(2-chlorophenyl)-N-methylacetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, featuring two chlorine atoms and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide typically involves the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as distillation and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-(2-chlorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)-N-methylacetamide
- 2-chloro-N-(4-chlorophenyl)-N-methylacetamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-chloro-N-(2-chlorophenyl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms and a methyl group on the nitrogen atom provides distinct properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGUZWVZABCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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